Thalidomide-NH-amido-C2-NH2
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Overview
Description
Thalidomide-NH-amido-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-NH-amido-C2-NH2 is synthesized by conjugating a Thalidomide-based cereblon ligand with a linker . The synthetic route involves multiple steps, including the preparation of the cereblon ligand and the subsequent attachment of the linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-C2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified compounds with different functional groups .
Scientific Research Applications
Thalidomide-NH-amido-C2-NH2 has a wide range of scientific research applications, including:
Mechanism of Action
Thalidomide-NH-amido-C2-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-PEG4-C2-NH2: Another PROTAC molecule with a similar structure but different linker.
Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride: A variant with a PEG2 linker and hydrochloride salt form.
Uniqueness
Thalidomide-NH-amido-C2-NH2 is unique due to its specific linker and cereblon ligand combination, which provides distinct binding properties and degradation efficiency compared to other similar compounds .
Properties
Molecular Formula |
C17H19N5O5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C17H19N5O5/c18-6-7-19-13(24)8-20-10-3-1-2-9-14(10)17(27)22(16(9)26)11-4-5-12(23)21-15(11)25/h1-3,11,20H,4-8,18H2,(H,19,24)(H,21,23,25) |
InChI Key |
ICFVWGDJVQUIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCN |
Origin of Product |
United States |
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